(+)-Longifolene belongs to the class of organic compounds known as terpenes, specifically categorized as a sesquiterpene. Sesquiterpenes are composed of three isoprene units and have the molecular formula C15H24. This compound is characterized by its bicyclic structure, which contributes to its reactivity and interactions with biological systems.
The synthesis of (+)-Longifolene has been a significant focus for organic chemists, leading to various synthetic strategies over the years. Notable methods include:
The molecular structure of (+)-Longifolene can be described as follows:
The structure can be represented in various forms, including 2D line-angle formulas and 3D molecular models, which illustrate the spatial arrangement of atoms and bonds.
(+)-Longifolene participates in several chemical reactions due to its reactive double bonds and functional groups:
The mechanism of action for (+)-Longifolene is not fully elucidated but involves several proposed pathways based on its interactions within biological systems:
The physical and chemical properties of (+)-Longifolene contribute to its behavior in various applications:
These properties influence how longifolene is utilized in formulations for fragrances and flavorings.
(+)-Longifolene has a variety of applications across different fields:
(+)-Longifolene biosynthesis initiates with the universal sesquiterpene precursor farnesyl diphosphate (FPP), a C15 isoprenoid intermediate. The cyclization is catalyzed by longifolene synthase (LgfS), a class I terpene synthase characterized by the conserved metal-binding DDxxD motif and NSE/DTE triad. This enzyme facilitates the metal-dependent ionization of FPP, where Mg2+ or Mn2+ cofactors coordinate the diphosphate group, triggering substrate ionization. The resultant farnesyl cation undergoes precise conformational folding within the enzyme's active site pocket, which is lined with hydrophobic residues that dictate the cyclization trajectory [1] [4].
The cyclization mechanism proceeds via anti-Markovnikov addition, where the terminal isoprene unit's double bond nucleophilically attacks the cationic center. This step is distinguished from monoterpene cyclases by the enzyme's ability to accommodate and stabilize the extended FPP chain. Studies on Pinus abies longifolene synthase reveal a kcat value of ~0.05 s−1 and a Km of 5.2 µM for FPP, indicating high substrate affinity despite moderate turnover rates [5]. Enzyme kinetics further demonstrate competitive inhibition by analog diphosphates, confirming active-site specificity [3].
Table 1: Longifolene Synthase Activity in Pinus Species
Species | Tissue Source | Longifolene Content (% of resin) | Optimal pH | Metal Ion Preference |
---|---|---|---|---|
Pinus roxburghii | Heartwood resin | 20% | 6.5–7.2 | Mg2+ |
Pinus abies | Stem oleoresin | 8–12% | 7.0–7.5 | Mn2+ |
Pinus pinaster | Xylem resin | 5–7% | 6.8–7.0 | Mg2+/Mn2+ |
Following ionization, longifolene synthase orchestrates a stereoselective polycyclization cascade comprising four distinct carbocation intermediates. The farnesyl cation first undergoes C1–C11 bond formation, generating the humulyl cation (Intermediate 1). Subsequent C10–C11 bond cleavage and C2–C7 bond formation yield a bicyclic cation (Intermediate 2). A critical 1,3-hydride shift from C3 to C10 then occurs, producing Intermediate 3 with a tertiary carbocation at C3. This hydride shift is energetically favored due to tertiary cation stabilization and is a hallmark of longifolene biosynthesis [1] [9].
The final stages involve C9–C15 bond formation to close the third ring (Intermediate 4), followed by deprotonation at C12 to generate the exocyclic methylene group. Isotopic labeling studies using [1,1-2H2]FPP confirmed the hydride shift: deuterium incorporation at C10 of longifolene was observed via 2H NMR, while deuterium from (1S)-[1-2H]FPP migrated to C10 [9]. Computational modeling reveals that the enzyme active site positions acidic residues (e.g., Asp302) near C12 to facilitate the final deprotonation, ensuring >98% product specificity in P. abies LgfS [5].
Table 2: Key Carbocation Intermediates in Longifolene Biosynthesis
Intermediate | Structure Type | Key Transformation | Stabilizing Factors |
---|---|---|---|
Farnesyl | Acyclic, linear | Initial ionization | Mg2+-diphosphate chelation |
Humulyl (Int. 1) | Monocyclic (11-membered) | C1–C11 cyclization | π-orbital resonance |
Bicyclic (Int. 2) | Bicyclic (6,6) | C2–C7 cyclization | Tertiary carbocation stability |
Post-H-shift (Int. 3) | Bicyclic (6,6) | 1,3-Hydride shift (C3→C10) | Hyperconjugation with C1–C2 bond |
Tertiary (Int. 4) | Tricyclic (6,4,6) | C9–C15 cyclization | Steric shielding by Phe267 |
Gymnosperm systems (e.g., Pinus roxburghii, P. abies) predominantly utilize the methylerythritol phosphate (MEP) pathway in chloroplasts to generate FPP, yielding the dextrorotatory enantiomer (+)-longifolene ([α]25D = +42.73°). In contrast, select Ascomycota fungi (e.g., Hypoxylon spp.) and liverworts produce the levorotatory enantiomer (−)-longifolene via the mevalonate (MVA) pathway in cytosol [1] [7]. This enantiomeric divergence arises from chiral discrimination in the cyclase active site: pine synthases enforce a 6,7-trans geometry during initial cyclization, while fungal enzymes promote 6,7-cis folding [1] [5].
Transcriptomic analyses of P. pinaster reveal LgfS co-expression with jasmonate-responsive genes during nematode attack, indicating defensive induction. Fungal systems, however, show constitutive expression linked to secondary metabolite clusters [7] [8]. Structurally, gymnosperm longifolene synthases are monomeric proteins (65–70 kDa) with N-terminal plastid-targeting sequences, whereas fungal counterparts are dimeric and lack transit peptides [4] [5].
Table 3: Longifolene Biosynthesis in Biological Systems
Characteristic | Gymnosperms (e.g., Pinus spp.) | Fungal Species | Engineered E. coli |
---|---|---|---|
Precursor Pathway | MEP (chloroplast) | MVA (cytosol) | Hybrid MVA/MEP |
Enzyme Localization | Plastid stroma | Cytosol | Cytosol |
Enantiomer Produced | (+)-Longifolene | (−)-Longifolene (rare) | Racemic mixture |
Induction Triggers | Jasmonate signaling, wounding | Constitutive, substrate-dependent | IPTG induction |
Product Titer | 20% of resin (P. roxburghii) | Trace amounts | 382 mg/L (fed-batch bioreactor) |
Longifolene synthases belong to the terpene synthase-d (TPS-d) subfamily, an evolutionarily ancient clade conserved in conifers since the Carboniferous period. Phylogenomic analyses of 394 spermatophyte sesquiterpene synthases (STSs) place gymnosperm LgfS orthologs in a monophyletic TPS-d clade, sister to the angiosperm-specific TPS-a subfamily [4]. Critical motifs under purifying selection include:
Gene duplication events in Pinus genomes (~100 MYA) led to subfunctionalization, with paralogs acquiring tissue-specific expression (e.g., xylem vs. oleoresin ducts). Co-evolutionary analysis reveals correlated mutations between residues 305 (helix G) and 518 (helix J), maintaining van der Waals contacts critical for the 1,3-hydride shift [2] [4]. Despite low sequence identity (<30%) to angiosperm STSs, the α-helical barrel fold (class I terpenoid synthase structure) is 85% conserved, highlighting structural convergence for polycyclization functions [2].
Table 4: Evolutionary Features of Longifolene Synthases
Evolutionary Feature | Gymnosperm (TPS-d) | Angiosperm (TPS-a) |
---|---|---|
Clade Affiliation | TPS-d | TPS-a |
Conserved Motifs | RRx8W, DDxxD, NSE/DTE | DDxxD, NSE/DTE, RxR |
Active Site Volume (ų) | ~2600 (larger cavity) | ~1800–2200 |
Characteristic α-Helices | Helices D, G, J define cyclization chamber | Helices D, G, H form active site |
Estimated Divergence Time | >200 MYA (Permian) | ~150 MYA (Jurassic) |
Functional Constraint (dN/dS) | 0.15 (strong purifying selection) | 0.22–0.35 |
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